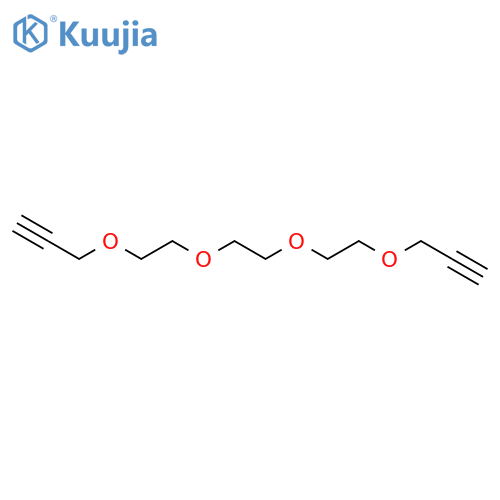Cas no 126422-58-0 (Bis-propargyl-PEG3)

Bis-propargyl-PEG3 structure
商品名:Bis-propargyl-PEG3
CAS番号:126422-58-0
MF:C12H18O4
メガワット:226.268924236298
MDL:MFCD22683298
CID:2094854
PubChem ID:11953714
Bis-propargyl-PEG3 化学的及び物理的性質
名前と識別子
-
- Bis-Propargyl-PEG4
- 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne
- PROPARGYL-PEG4-PROPARGYL
- Alkyne-PEG4-Alkyne
- 4,7,10,13-Tetraoxahexadeca-1,15-diyne
- Bis-propargyl-PEG3
- s10562
- LCZC421
- SY318465
- CS-0113214
- MFCD22683298
- AS-63249
- DA-61739
- DTXSID20474603
- SCHEMBL12360400
- BP-21071
- HY-133192
- 126422-58-0
- BFA42258
- AKOS030630037
-
- MDL: MFCD22683298
- インチ: InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2
- InChIKey: PHRQSGRBGBTBAD-UHFFFAOYSA-N
- ほほえんだ: O(CC#C)CCOCCOCCOCC#C
計算された属性
- せいみつぶんしりょう: 226.12050905 g/mol
- どういたいしつりょう: 226.12050905 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 11
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 226.27
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 36.9Ų
Bis-propargyl-PEG3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244617-250mg |
Bis-propargyl-PEG3 |
126422-58-0 | 97% | 250mg |
$250 | 2022-06-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183854-25g |
Bis-propargyl-PEG3 |
126422-58-0 | 98% | 25g |
¥5703.00 | 2024-08-09 | |
| Chemenu | CM244617-5g |
Bis-propargyl-PEG3 |
126422-58-0 | 97% | 5g |
$177 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183854-10g |
Bis-propargyl-PEG3 |
126422-58-0 | 98% | 10g |
¥2910.00 | 2024-08-09 | |
| TRC | B523970-100mg |
Bis-propargyl-PEG4 |
126422-58-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB487135-1 g |
Bis-propargyl-PEG4; . |
126422-58-0 | 1g |
€122.20 | 2021-09-16 | ||
| eNovation Chemicals LLC | D754602-5g |
4,7,10,13-Tetraoxahexadeca-1,15-diyne |
126422-58-0 | 95% | 5g |
$195 | 2024-06-08 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-91-5g |
Bis-propargyl-PEG4 |
126422-58-0 | >98.00% | 5g |
¥850.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-91-1g |
Bis-propargyl-PEG4 |
126422-58-0 | >98.00% | 1g |
¥200.0 | 2023-09-19 | |
| abcr | AB487135-250 mg |
Bis-propargyl-PEG4; . |
126422-58-0 | 250MG |
€79.70 | 2021-09-16 |
Bis-propargyl-PEG3 関連文献
-
Ying-Ming Zhang,Hong-Zhong Chen,Yong Chen,Fei Ding,Yu Liu New J. Chem. 2013 37 1554
-
Kai Wang,Xiaocong Deng,Qianqian Li,Zhen Li Polym. Chem. 2023 14 2205
126422-58-0 (Bis-propargyl-PEG3) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:126422-58-0)Bis-propargyl-PEG3

清らかである:99%
はかる:5g
価格 ($):165.0